molecular formula C14H8O6S B2999132 8,8-dioxo-8lambda6-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,12-dicarboxylic acid CAS No. 60448-93-3

8,8-dioxo-8lambda6-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,12-dicarboxylic acid

Katalognummer: B2999132
CAS-Nummer: 60448-93-3
Molekulargewicht: 304.27
InChI-Schlüssel: HLYRFUQKRBQPDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8,8-dioxo-8lambda6-thiatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,12-dicarboxylic acid is a complex organic compound characterized by its unique tricyclic structure

Wirkmechanismus

Target of Action

It has been used as a ligand in the synthesis of a 3d lanthanide metal–organic framework (mof), specifically with terbium (tb) ions . This MOF has been used as a heterogeneous Lewis acid catalyst .

Mode of Action

The compound interacts with its targets by forming a complex structure. In the case of the Tb-MOF, the compound self-assembles with Tb (III) ion nitrate to form the MOF . The MOF provides a microenvironment that brings substrates close to the Lewis acid catalytic sites .

Biochemical Pathways

The tb-mof, which uses the compound as a ligand, has been used as a catalyst for the cyanosilylation of aromatic aldehydes . This suggests that the compound may play a role in catalyzing reactions within certain biochemical pathways.

Result of Action

The tb-mof, which uses the compound as a ligand, has been shown to be an efficient catalyst for the cyanosilylation of aromatic aldehydes . This suggests that the compound may have a role in facilitating certain chemical reactions.

Action Environment

The action of 5,5-Dioxodibenzothiophene-2,8-dicarboxylic acid can be influenced by environmental factors. For instance, the Tb-MOF, which uses the compound as a ligand, can be recycled at least three times without significantly reducing its activity . This suggests that the compound may have good stability under certain conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-dioxo-8lambda6-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,12-dicarboxylic acid typically involves the reaction of a 5-aminoazole with potassium carbonate in dimethylformamide (DMF). A sulfonyl chloride is then added dropwise to the reaction mixture . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

8,8-dioxo-8lambda6-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,12-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

8,8-dioxo-8lambda6-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,12-dicarboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials with unique properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8,8-dioxo-8lambda6-thiatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,12-dicarboxylic acid is unique due to its specific tricyclic structure and the presence of multiple functional groups

Biologische Aktivität

8,8-Dioxo-8λ6-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,12-dicarboxylic acid (CAS Number: 60448-93-3) is a complex organic compound with notable structural features that may confer significant biological activity. This article reviews the existing literature on its biological properties, mechanisms of action, and potential applications in medicine and industry.

Structural Characteristics

The compound possesses a unique tricyclic structure characterized by multiple functional groups, including dioxo and carboxylic acid moieties. These features are critical for its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The following sections summarize findings related to the biological activity of 8,8-dioxo-8λ6-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,12-dicarboxylic acid.

Antibacterial Activity

Several studies have explored the antibacterial potential of related compounds. For instance:

  • In vitro studies have demonstrated that dibenzo-p-dioxin derivatives exhibit significant antibacterial activity against Enterococcus faecalis with inhibition zones ranging from 8 mm to 17 mm depending on the compound and concentration used .
CompoundInhibition Zone (mm)Concentration (μg/mL)
Compound 1 (similar structure)8.051000
Amoxicillin16.0±0.465–25
Ampicillin11.5±0.125–25
Esomeprazole17.3±0.535–25

These findings suggest that the presence of carboxylic acid groups enhances antibacterial activity.

The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with specific proteins involved in bacterial signaling pathways:

  • Molecular Docking Studies : Binding affinity assessments indicate that compounds similar to 8,8-dioxo-8λ6-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,12-dicarboxylic acid can effectively bind to proteins such as PrgX and PrgZ with binding affinities ranging from -6.1 to -9.2 kcal/mol . This suggests potential as competitive inhibitors in bacterial communication systems.

Case Studies

A notable case study highlighted the antibacterial efficacy of structurally related compounds against various bacterial strains:

  • Study on Dibenzo-p-Dioxin Derivatives : This study found that derivatives with similar functional groups exhibited varying degrees of antibacterial activity against Gram-positive bacteria like Enterococcus faecalis and Staphylococcus aureus.
    • Results : The compounds demonstrated a clear structure-activity relationship where increased carboxylate functionality correlated with enhanced activity.

Potential Applications

Given its structural characteristics and preliminary biological activity data:

  • Pharmaceutical Development : The compound may serve as a lead structure for developing new antibiotics or other therapeutic agents targeting bacterial infections.
  • Industrial Uses : Its unique properties could also find applications in the synthesis of specialty chemicals or materials in various industrial sectors.

Eigenschaften

IUPAC Name

5,5-dioxodibenzothiophene-2,8-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O6S/c15-13(16)7-1-3-11-9(5-7)10-6-8(14(17)18)2-4-12(10)21(11,19)20/h1-6H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYRFUQKRBQPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C3=C(S2(=O)=O)C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.